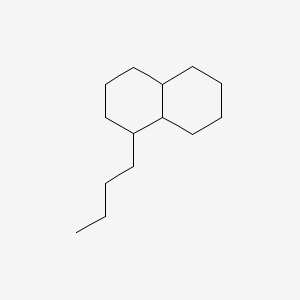

1-Butyl-decahydronaphthalene

Description

Contextualization of Decahydronaphthalene (B1670005) Derivatives in Organic Chemistry

Decahydronaphthalene, commonly known as decalin, is a saturated bicyclic hydrocarbon with the chemical formula C₁₀H₁₈. nih.gov It is the result of the complete hydrogenation of naphthalene (B1677914). wikipedia.org Structurally, it consists of two fused cyclohexane (B81311) rings. This fusion can result in two distinct stereoisomers: cis-decalin and trans-decalin. wikipedia.org In cis-decalin, the two hydrogen atoms on the bridgehead carbons (the carbons shared by both rings) are on the same side of the molecule, whereas in trans-decalin, they are on opposite sides. wikipedia.org This stereoisomerism significantly influences the shape and stability of the molecule, with the trans form being energetically more stable due to reduced steric hindrance. wikipedia.org

Decahydronaphthalene and its derivatives are fundamental structures in organic chemistry. nih.gov Decalin itself is a colorless liquid with an aromatic odor and is widely used as an industrial solvent for a variety of substances, including fats, resins, oils, and waxes. nih.govchemicalbook.com It also serves as a substitute for turpentine (B1165885) in lacquers and polishes and finds application in fuels and lubricants. nih.govchemicalbook.com The study of decahydronaphthalene derivatives allows chemists to explore the impact of various functional groups on the properties and reactivity of this rigid bicyclic framework.

Significance of Alkyl Substitution in Bicyclic Systems

The introduction of alkyl groups onto a bicyclic system like decahydronaphthalene has profound effects on its chemical and physical properties. An alkyl group is formed by removing one hydrogen atom from an alkane chain. libretexts.org When such a group, like a butyl group (C₄H₉), is attached to the decahydronaphthalene skeleton, it creates a new molecule with distinct characteristics.

The position and stereochemistry of the alkyl substituent are crucial. For instance, a butyl group at the C-1 position of the decalin ring can exist in either an axial or equatorial position relative to the chair conformation of the cyclohexane ring it is attached to. This positioning affects the molecule's conformational stability. Furthermore, the presence of the bulky alkyl group can influence the reactivity of nearby functional groups and can direct the stereochemical outcome of reactions. The naming of these complex structures follows specific IUPAC rules for bicyclic compounds, which involve identifying the bridgehead carbons and numbering the rings based on their size. chemistrysteps.com

From a physical properties standpoint, alkyl substitution generally increases the molecular weight and can affect properties such as boiling point, melting point, and viscosity. These changes are of interest in fields where specific physical characteristics are required, such as in the formulation of high-density fuels or specialized lubricants.

Scope and Research Trajectories for 1-Butyl-decahydronaphthalene

This compound is a specific derivative where a butyl group is attached to the first carbon atom of the decahydronaphthalene ring system. nih.gov Its chemical formula is C₁₄H₂₆. nih.gov While extensive, dedicated research on this particular compound is not widely published, its properties and potential applications can be inferred from the broader context of alkyl-decalins and high-density hydrocarbon research.

Detailed Research Findings and Properties: The fundamental properties of this compound have been cataloged, providing a basis for future research. nih.gov

| Property | Value |

| Molecular Formula | C₁₄H₂₆ |

| Molecular Weight | 194.36 g/mol |

| IUPAC Name | 1-butyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |

| CAS Number | 92369-80-7 |

| Computed XLogP3-AA | 6.5 |

| Data sourced from PubChem. nih.gov |

Spectroscopic data, including GC-MS and vapor phase IR spectra, are available, which can aid in its identification and characterization in experimental settings. nih.gov

Potential Research Trajectories: The primary research interest in compounds like this compound lies in the field of advanced materials and energetic fluids.

High-Density Fuels: The compact, fused-ring structure of the decalin core, combined with the hydrocarbon density of the butyl chain, makes it a candidate for studies into high-performance fuels. Research could focus on its combustion properties, energy density, and suitability as an additive or a principal component in jet fuels or rocket propellants.

Lubricant and Hydraulic Fluid Additives: The thermal and oxidative stability of saturated bicyclic alkanes suggests that this compound could be investigated as a component in synthetic lubricants or hydraulic fluids, particularly for applications requiring stable performance under extreme temperatures and pressures.

Organic Synthesis Building Block: The stereochemically defined structure of this compound could be exploited as a starting material or intermediate in the synthesis of more complex molecules, such as natural products or pharmaceuticals. The butyl group can serve as a handle for further chemical modification, or its steric bulk could be used to direct the stereochemistry of subsequent reactions on the decalin framework.

Future research would likely involve the development of efficient and stereoselective synthesis methods for this compound and a thorough characterization of its thermophysical properties.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-butyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26/c1-2-3-7-12-9-6-10-13-8-4-5-11-14(12)13/h12-14H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVAKAMBIIAHLSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCCC2C1CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30919217 | |

| Record name | 1-Butyldecahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30919217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92369-80-7 | |

| Record name | alpha-n-Butyldecalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092369807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyldecahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30919217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iv. Reaction Mechanisms and Reactivity of 1 Butyl Decahydronaphthalene

Alkylation and Arylation Reaction Mechanisms

The saturated nature of the 1-butyl-decahydronaphthalene ring system means that alkylation and arylation reactions typically proceed via activation of a C-H bond. The most reactive sites for such reactions are the tertiary C-H bonds at the bridgehead carbons (C-4a and C-8a).

The alkylation of aromatic compounds using decahydronaphthalene (B1670005) as the alkylating agent has been demonstrated, showcasing a viable pathway for C-C bond formation involving the decalin core. This process is particularly effective when catalyzed by ionic liquids (ILs), which are considered green catalysts due to their low volatility and reusability. acs.org

In a representative system, an ionic liquid such as Et₃NHCl-AlCl₃ is used to catalyze the reaction between decalin and an aromatic compound like naphthalene (B1677914). acs.org The success of this alkylation is attributed to the high reactivity of the tertiary C-H bond in the decalin structure, which is activated by the ionic liquid catalyst. acs.org Research has shown that the isomeric form of decalin significantly impacts reactivity, with cis-decalin exhibiting much higher reactivity than trans-decalin in these alkylation reactions. acs.org This principle suggests that this compound would similarly function as an alkylating agent under these conditions.

| Parameter Varied | Conditions | Key Finding |

|---|---|---|

| Decalin Isomer | IL/Naphthalene = 1:8, 60°C, 6h | cis-decalin shows significantly higher reactivity and conversion compared to trans-decalin. acs.org |

| Reactant Ratio (decalin/naphthalene) | IL/Naphthalene = 1:8, 60°C, 6h | An optimal ratio exists to maximize the yield of the desired cycloalkylated naphthalene product. acs.org |

| Catalyst Type | IL/Naphthalene = 1:8, 60°C, 6h | Et₃NHCl-AlCl₃ was found to have the best catalytic performance among several tested organic ammonium (B1175870) salt-based ILs. acs.org |

The mechanism for C-C bond formation in the ionic liquid-catalyzed alkylation of aromatics with decalin is analogous to a Friedel-Crafts alkylation. The key steps are:

Carbocation Formation : The Lewis acidic component of the ionic liquid (e.g., AlCl₃) interacts with the decalin molecule, facilitating the abstraction of a hydride ion (H⁻) from one of the tertiary carbon atoms. This generates a stable tertiary carbocation centered on the decalin framework.

Electrophilic Aromatic Substitution : The newly formed decalin carbocation acts as an electrophile. It then attacks the electron-rich aromatic ring (like naphthalene) in a classic electrophilic aromatic substitution reaction.

Deprotonation : A proton is eliminated from the aromatic ring, restoring its aromaticity and completing the C-C bond formation. The proton is captured by the catalyst system, allowing the catalytic cycle to continue.

For this compound, this mechanism would result in the formation of a butyl-decalinyl cation, which would then alkylate the target aromatic molecule.

Hydrogenation and Dehydrogenation Mechanisms

The interconversion between the fully saturated this compound and its aromatic counterpart, butylnaphthalene, is a reversible process central to its application in hydrogen storage technologies.

Hydrogenation Pathway: Naphthalene + 2H₂ → Tetralin (k₁) Tetralin + 3H₂ → Decahydronaphthalene (k₂)

This two-step hydrogenation is observed over various heterogeneous catalysts, including those based on Nickel (Ni), Molybdenum (Mo), Palladium (Pd), and Platinum (Pt). acs.orgmdpi.com The relative rates of the two steps (k₁ and k₂) and the stereoselectivity of the final decahydronaphthalene product (the ratio of cis to trans isomers) are highly dependent on the catalyst used. acs.orgnih.gov For instance, Pd-based catalysts tend to favor the formation of trans-decalin, while Ni- and Mo-based catalysts have been shown to produce more significant amounts of cis-decalin. acs.org

Dehydrogenation Pathway: The reverse process, dehydrogenation, releases stored hydrogen and is typically performed at higher temperatures due to its endothermic nature. rsc.org The reaction also proceeds stepwise: Decahydronaphthalene → Tetralin + 3H₂ Tetralin → Naphthalene + 2H₂

Studies comparing Pd and Pt catalysts have shown different behaviors; Pt catalysts are more effective for the first stage (decalin to tetralin), while Pd catalysts are more favorable for the second stage (tetralin to naphthalene). rsc.org

| Catalyst | Key Observation | Final cis/trans Decalin Ratio |

|---|---|---|

| Pd₅%/Al₂O₃ | Highly active; favors the second hydrogenation step (tetralin to decalin). | Favors trans-decalin formation. nih.gov |

| NiMo/Al₂O₃ | Moderate activity. | Favors cis-decalin formation. acs.org |

| Mo-MMO (LDH-derived) | Enhanced activity compared to standard NiMo/Al₂O₃. | Culminates in a cis/trans ratio of 0.62, indicating significant cis-isomer production. acs.orgnih.gov |

| Pt/SC-CNT | Highly active for dehydrogenation at 240°C. | In dehydrogenation, cis-decalin shows a higher conversion rate than trans-decalin. acs.org |

The decalin/naphthalene system is a well-studied example of a Liquid Organic Hydrogen Carrier (LOHC) system. wikipedia.org These systems store hydrogen in a chemical form through catalytic hydrogenation and release it on demand through catalytic dehydrogenation. The mechanism involves the adsorption of the decalin molecule onto the surface of a metal catalyst (e.g., Pt or Pd). The catalyst facilitates the sequential breaking of C-H bonds and the formation of H-H bonds, releasing gaseous H₂. The flexibility of the cis-decalin isomer is thought to allow for easier adsorption on the catalyst surface, leading to a higher rate of dehydrogenation compared to the more rigid trans-decalin. acs.org The butyl group on this compound would modify the physical properties, such as boiling point and viscosity, but the fundamental mechanism of hydrogen uptake and release on the bicyclic ring would remain the same.

Oxidative and Reductive Transformations

Beyond hydrogenation, the decalin framework can undergo other transformations. Reductive processes are effectively covered by the hydrogenation reactions described above, which fully saturate the aromatic system. Oxidative transformations, however, represent a different class of reactivity.

Decalin can undergo oxidation, particularly in the presence of oxygen, sometimes accelerated by heat or light. wikipedia.org The reaction typically forms hydroperoxides as initial products. wikipedia.org This occurs via a free-radical mechanism at the tertiary carbon atoms, which are the most susceptible to radical abstraction due to the relative stability of the resulting tertiary radical.

Therefore, the oxidation of this compound would be expected to yield 1-butyl-decahydronaphthyl hydroperoxide. Research indicates that the cis isomer of decalin oxidizes at a higher rate than the trans isomer. cdnsciencepub.com Further reaction of the hydroperoxide can lead to rearrangement products, such as cyclodecenone derivatives. wikipedia.org In some biological or biomimetic systems, enzymes like cytochrome P450 can metabolize decalin, initiating an oxidative response. ontosight.ai

Mechanisms of C-H Oxidation

The oxidation of alkanes like this compound involves the conversion of a C-H bond into a C-O bond. This process typically proceeds through a radical mechanism, particularly at the tertiary C-H bonds, which are weaker than secondary or primary C-H bonds. The decalin structure contains two tertiary C-H bonds at the ring fusion (C-4a and C-8a) and another at the point of butyl substitution (C-1).

The mechanism for C-H oxidation often involves the following steps:

Initiation: A radical initiator, such as a peroxide, generates a reactive radical species.

Hydrogen Abstraction: The initiator radical abstracts a hydrogen atom from the this compound molecule. This abstraction preferentially occurs at the weakest C-H bond to form the most stable carbon radical. The order of stability for carbon radicals is tertiary > secondary > primary. Therefore, abstraction is most likely at C-1, C-4a, or C-8a.

Propagation: The resulting alkyl radical reacts with an oxidizing agent, often molecular oxygen (O₂), to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another molecule of this compound to form a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction.

Termination: The reaction ceases when two radical species combine.

In the context of this compound, the presence of multiple tertiary carbons means that oxidation can lead to a mixture of alcohol products after a reduction step (e.g., with NaBH₄) to convert the hydroperoxides. The steric hindrance caused by the butyl group and the stereochemistry of the decalin ring (cis or trans) will influence the relative rates of oxidation at each site. For instance, oxidation of polypropylene, which also contains tertiary carbon centers, occurs at these sites, leading to chain breaking. wikipedia.org

Selective Reduction Pathways

As a saturated hydrocarbon, this compound is in a fully reduced state. Therefore, it does not typically undergo further reduction reactions. The concept of selective reduction is more relevant to the synthesis of the decahydronaphthalene ring system itself.

Decahydronaphthalene is produced by the hydrogenation of naphthalene. nih.gov This reaction involves the addition of hydrogen across the aromatic double bonds, typically using a metal catalyst such as nickel or platinum under pressure. nih.gov The stereochemistry of the resulting decalin (cis or trans) can be influenced by the reaction conditions. nih.gov Similarly, this compound can be synthesized by the complete hydrogenation of 1-butylnaphthalene. Selective reduction might also refer to the reduction of a functionalized derivative of this compound, for example, the reduction of a ketone to an alcohol on the decalin framework.

Photochemical and Radical-Mediated Processes

Photochemical and radical-mediated reactions are central to the functionalization of unactivated C-H bonds in alkanes like this compound.

Hydrogen Atom Transfer (HAT) is a key step in many radical reactions where a radical abstracts a hydrogen atom from the alkane substrate. acs.org The rate and selectivity of HAT are influenced by bond dissociation energies (BDEs) and steric and stereoelectronic effects. In the decalin system, tertiary C-H bonds are generally more reactive than secondary ones.

However, the stereochemistry of the decalin ring plays a crucial role. Studies on HAT from decalin isomers using the cumyloxyl radical (CumO•) have shown that tertiary equatorial C-H bonds are significantly more reactive than tertiary axial C-H bonds. nih.gov This enhanced reactivity is attributed to the release of 1,3-diaxial strain in the transition state as the equatorial hydrogen is abstracted. nih.gov Conversely, abstraction of an axial hydrogen can be deactivated by increasing torsional strain in the transition state. nih.govrsc.org For this compound, this means that the stereochemical position of the hydrogen at C-1 will heavily influence its reactivity in HAT processes.

| Parameter | Description | Relevance to this compound |

| HAT Selectivity | Preference for abstracting a hydrogen atom from a specific site. | Tertiary C-H bonds (at C1, C4a, C8a) are preferred over secondary ones. |

| Stereoelectronic Effect | Influence of orbital alignment on reactivity. | Equatorial C-H bonds show enhanced reactivity due to strain release in the transition state. nih.gov |

| Radical Species | The nature of the abstracting radical affects selectivity. | Highly reactive radicals (e.g., Cl•) are less selective; bulkier radicals show greater site-selectivity. rsc.org |

Achieving site-selectivity in the functionalization of a molecule with multiple similar C-H bonds is a significant challenge. For decalin systems, research has shown that steric and electronic factors can be exploited. For example, in the photochlorination of trans-decalin using a bulky aminium radical, chlorination occurs preferentially at the more sterically accessible secondary C-H bonds over the thermodynamically weaker but more hindered tertiary C-H bonds at the ring junction. rsc.org

For this compound, the bulky butyl group at C-1 would sterically hinder attack at that position and potentially influence the selectivity at nearby carbons. A bulky radical reagent would likely favor abstraction from positions on the opposite side of the decalin ring system, away from the butyl group. By choosing the appropriate radical species and reaction conditions, it is possible to direct functionalization to a specific site. rsc.org

V. Advanced Spectroscopic and Chromatographic Characterization of 1 Butyl Decahydronaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. weebly.comscribd.com For 1-butyl-decahydronaphthalene, NMR provides invaluable data regarding the carbon framework, the position and nature of the butyl substituent, and the compound's stereochemistry.

The ¹H and ¹³C NMR spectra of this compound are complex due to the presence of a saturated bicyclic system and multiple stereoisomers (cis- and trans-decalin ring fusions). The presence of a chiral center at the point of substitution (C-1) further complicates the spectra by rendering adjacent methylene (B1212753) protons diastereotopic, meaning they are chemically non-equivalent and produce separate signals. masterorganicchemistry.commasterorganicchemistry.com

¹³C NMR Spectroscopy: A ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Due to the asymmetry introduced by the butyl group, all 14 carbon atoms are expected to be chemically distinct, potentially leading to 14 separate signals for a single stereoisomer. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between CH, CH₂, and CH₃ groups. rsc.org For instance, a DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, aiding in the assignment of the decalin ring and butyl chain carbons. rsc.org The structures of synthesized alkyl decalins have been supported by ¹³C-NMR DEPT 135 analysis. rsc.org

¹H NMR Spectroscopy: The ¹H NMR spectrum is characterized by a dense, overlapping region of signals, typically between 0.8 and 2.0 ppm, corresponding to the protons of the decalin skeleton and the butyl chain. The terminal methyl group (-CH₃) of the butyl chain would appear as a triplet at the most upfield position (approximately 0.9 ppm). The methylene protons (-CH₂-) of the butyl group and the methine proton (-CH) at the point of attachment would produce complex multiplets due to spin-spin coupling with neighboring protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Assignment | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Butyl Chain | -CH₃ | ~0.9 (triplet) | ~14 |

| Butyl Chain | -CH₂- | ~1.2-1.4 (multiplet) | ~23-35 |

| Butyl Chain | -CH₂- (adjacent to ring) | ~1.2-1.5 (multiplet) | ~30-40 |

| Decalin Ring | -CH- (at C-1) | ~1.5-1.8 (multiplet) | ~40-50 |

| Decalin Ring | -CH- (bridgehead) | ~1.5-1.9 (multiplet) | ~40-45 |

| Decalin Ring | -CH₂- | ~1.0-1.9 (multiplets) | ~20-40 |

Note: These are estimated values based on general principles and data for analogous structures like alkyl-substituted cyclohexanes and decalins. chemicalbook.comrsc.orgudel.edu Actual values can vary depending on the specific stereoisomer and solvent.

To unravel the complex, overlapping signals in the 1D spectra, two-dimensional (2D) NMR techniques are essential. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other (typically on adjacent carbons). This allows for the tracing of proton-proton connectivities through the butyl chain and across the decalin ring system, helping to piece together the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. HSQC is crucial for unambiguously assigning the ¹H and ¹³C signals of each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). numberanalytics.com This is particularly powerful for identifying the connection point of the butyl group to the decalin ring by showing a correlation between the protons on the butyl chain (e.g., the first -CH₂- group) and the C-1 carbon of the ring, as well as adjacent ring carbons. numberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals spatial relationships between protons that are close to each other, regardless of whether they are bonded. This technique is critical for determining the stereochemistry, such as the cis or trans fusion of the decalin rings and the relative orientation of the butyl substituent.

Mass Spectrometry (MS) for Molecular Fingerprinting and Isomer Differentiation

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

In the analysis of complex samples like petroleum, one-dimensional Gas Chromatography-Mass Spectrometry (GC-MS) often fails to resolve isomeric compounds like 1-butyl- and 2-butyl-decahydronaphthalene. rsc.org Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOFMS) offers vastly superior separation power and is essential for this task. rsc.orggcms.cz

GC×GC-TOFMS utilizes two columns with different stationary phases (e.g., non-polar followed by polar), providing an orthogonal separation that can resolve closely co-eluting isomers. rsc.org In studies analyzing synthesized alkyl decalins, this compound was shown to elute earlier on the first-dimension (non-polar) column but later on the second-dimension (polar) column compared to its 2-butyl-decahydronaphthalene isomer. rsc.org This indicates that this compound has a lower boiling point but a higher polarity than the 2-substituted isomer. rsc.orgresearchgate.net This enhanced chromatographic resolution is critical for accurate identification in complex matrices. azom.com

Under electron ionization (EI), this compound undergoes characteristic fragmentation. While mass spectrometry alone struggles to differentiate between the 1- and 2-butyl isomers because they produce nearly identical mass spectra, it provides a clear molecular fingerprint. rsc.org

The molecular ion [M]⁺ peak for this compound is observed at a mass-to-charge ratio (m/z) of 194. rsc.org A key fragmentation pathway involves the loss of the butyl radical (•C₄H₉), leading to the formation of a highly characteristic decalin cation fragment at m/z 137. rsc.org This m/z 137 ion is a common feature for all alkyl-decalin isomers. rsc.org Other significant fragment ions observed in the mass spectrum include those at m/z 41, 55, 67, 81, 95, and 109, which correspond to various hydrocarbon fragments from both the ring system and the alkyl chain. rsc.org

Table 2: GC×GC/TOFMS Data and Key Mass Fragments for this compound

| Parameter | Value/Observation | Source |

| First Dimension Retention Time (RT1) | 87.07 min | rsc.org |

| Second Dimension Retention Time (RT2) | 2.48 s | rsc.org |

| Molecular Ion [M]⁺ (m/z) | 194 | rsc.org |

| Key Fragment Ions (m/z) | 137, 95, 81, 67, 55, 41 | rsc.org |

Note: Retention times are specific to the analytical conditions reported in the source study (non-polar/polar column combination). rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present. renishaw.complus.ac.at

For this compound, a saturated hydrocarbon, the IR spectrum is dominated by absorptions corresponding to carbon-hydrogen and carbon-carbon bond vibrations.

C-H Stretching: Strong, sharp peaks appear in the 2850-2960 cm⁻¹ region, characteristic of sp³ C-H bonds in both the decalin ring and the butyl chain. libretexts.org

C-H Bending: Absorptions around 1450-1470 cm⁻¹ correspond to the scissoring and bending vibrations of CH₂ and CH₃ groups. masterorganicchemistry.com A weaker band near 1375 cm⁻¹ is indicative of the symmetric bending of the methyl group.

Raman spectroscopy is particularly sensitive to the non-polar, symmetric vibrations of the carbon skeleton. spectroscopyonline.com The C-C stretching and ring "breathing" modes of the decalin structure would be prominent in the Raman spectrum, typically in the 700-1200 cm⁻¹ region. spectroscopyonline.com Since water is a very weak Raman scatterer, this technique is advantageous for samples in aqueous media, although less relevant for a hydrocarbon like this compound. plus.ac.at The information from both IR and Raman spectra is complementary; IR is strong for polar bonds, while Raman excels for non-polar, symmetric bonds, together providing a more complete vibrational profile of the molecule. plus.ac.at

Table 3: Principal Infrared and Raman Vibrational Modes for this compound

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Primary Activity |

| C-H Stretch (sp³) | 2850 - 2960 | IR (Strong), Raman (Strong) |

| C-H Bend (CH₂/CH₃) | 1450 - 1470 | IR (Medium), Raman (Medium) |

| C-H Bend (CH₃ umbrella) | ~1375 | IR (Weak-Medium), Raman (Weak) |

| C-C Stretch (Skeletal) | 700 - 1200 | IR (Weak), Raman (Strong) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. ebi.ac.ukijcrt.org The method involves directing a beam of X-rays onto a single crystal of the substance under investigation. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern of spots. ijcrt.org By analyzing the positions and intensities of these spots, researchers can construct a detailed model of the molecular structure, including bond lengths, bond angles, and conformational details. ebi.ac.uk This technique is the definitive method for establishing the solid-state structure and stereochemistry of a molecule.

While a specific, publicly available single-crystal X-ray structure for this compound has not been deposited in major crystallographic databases like the Cambridge Structural Database (CSD), extensive research on the parent compound, decahydronaphthalene (B1670005) (also known as decalin), provides a robust framework for understanding its potential solid-state characteristics. wisc.eduimet-db.ru The structural data for decalin serves as a crucial reference point for predicting how the addition of a butyl substituent would influence the crystal packing and molecular conformation.

The analysis of trans-decahydronaphthalene via X-ray powder diffraction reveals significant details about its crystal structure. researchgate.net The molecule, with the chemical formula C₁₀H₁₈, crystallizes in the monoclinic space group P2₁/n. nih.gov In the solid state, the trans-decalin molecule is located on a crystallographic inversion center, which dictates that both of its six-membered rings adopt a rigid chair conformation. researchgate.net This arrangement results in a relatively flat and conformationally locked structure, in contrast to the more flexible cis-isomer. researchgate.netwikipedia.org The rapid crystallization of trans-decalin, even when quenched in liquid nitrogen, underscores its stable and well-ordered packing arrangement in the solid state. researchgate.net

The introduction of a butyl group at the C1 position of the decahydronaphthalene scaffold would introduce significant structural complexity. The resulting molecule, this compound, would possess multiple stereocenters, leading to a variety of possible diastereomers (e.g., cis- or trans-fused rings, and different stereochemical orientations of the butyl group relative to the ring system). Each of these isomers would be expected to crystallize in a unique packing arrangement with distinct unit cell parameters. The bulky, flexible butyl chain would likely influence the intermolecular interactions within the crystal lattice, potentially leading to less efficient packing and a lower melting point compared to the highly symmetrical parent trans-decalin.

Detailed crystallographic data for the parent compound, trans-decahydronaphthalene, is presented below.

Table 1: Crystallographic Data for trans-Decahydronaphthalene

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₁₈ | researchgate.net |

| Formula Weight | 138.25 | |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P 1 2₁/n 1 | nih.gov |

| a (Å) | 7.8101 | nih.gov |

| b (Å) | 10.4690 | nih.gov |

| c (Å) | 5.2638 | nih.gov |

| α (°) | 90.0 | nih.gov |

| β (°) | 90.990 | nih.gov |

| γ (°) | 90.0 | nih.gov |

| Z | 2 | nih.gov |

This data is for the parent compound, trans-decahydronaphthalene, as a model for understanding the core decalin structure.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Decahydronaphthalene (Decalin) |

Vi. Theoretical and Computational Chemistry Studies of 1 Butyl Decahydronaphthalene

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are instrumental in probing the electronic characteristics of molecules, offering insights into their stability, geometry, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a preferred method for determining the optimized molecular geometry and corresponding energy of molecules like 1-butyl-decahydronaphthalene.

DFT calculations would typically be employed to determine the most stable geometric isomers of this compound, which include cis and trans fused ring systems, as well as the various conformational isomers arising from the orientation of the butyl group. For each isomer, DFT can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. The relative energies of these isomers can also be calculated, allowing for the determination of the most stable forms under different conditions.

Computational Studies on Reactivity and Selectivity

Computational studies, particularly those employing DFT, can predict the reactivity and selectivity of this compound in various chemical reactions. By analyzing the molecule's electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), researchers can identify regions of the molecule that are more susceptible to electrophilic or nucleophilic attack.

For instance, the presence of the butyl group, an electron-donating alkyl group, can influence the electron density distribution across the decalin ring system. This, in turn, can affect the reactivity of the C-H bonds at different positions. Computational models can be used to predict the most likely sites for reactions such as halogenation or oxidation. Furthermore, the stereoselectivity of reactions, which is crucial for fused ring systems, can be investigated by calculating the transition state energies for different reaction pathways. This allows for the prediction of the major products of a reaction.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, allowing for the exploration of the conformational landscape and the energetics of conformational changes.

Exploration of Conformational Spaces

MD simulations are particularly well-suited for exploring the vast conformational space of flexible molecules like this compound. The decalin ring system itself can exist in various conformations, and the butyl chain adds further degrees of freedom. An MD simulation tracks the positions of all atoms in the molecule over time, based on the forces between them, which are described by a force field.

By running simulations over a sufficient length of time, a representative ensemble of conformations can be generated. Analysis of this ensemble reveals the most populated conformational states and the geometric parameters that define them. For this compound, this would involve analyzing the puckering of the two cyclohexane (B81311) rings and the rotational isomers (rotamers) of the butyl group. Studies on the parent cis-decalin have shown that it can undergo a ring-flipping process, which is not possible for the more rigid trans-decalin. masterorganicchemistry.comyoutube.com The presence of the bulky butyl group would be expected to influence the dynamics of this ring flip.

Interconversion Barriers and Conformational Equilibria

A key advantage of MD simulations is the ability to study the transitions between different conformations and to calculate the energy barriers associated with these interconversions. For this compound, this would include the barrier to the chair-chair interconversion of the cyclohexane rings (in the cis-isomer) and the rotational barriers of the C-C bonds within the butyl group.

Research on trans- and cis-decalins using MD simulations has highlighted the importance of accurately representing intermolecular forces, such as van der Waals and Coulombic interactions, to reproduce experimental properties like density. researchgate.netccsenet.orgsemanticscholar.org These studies provide a framework for setting up and interpreting MD simulations of alkyl-substituted decalins.

Below is a hypothetical data table illustrating the kind of information that could be obtained from MD simulations on the conformational equilibria of cis-1-butyl-decahydronaphthalene.

| Conformer | Butyl Group Orientation | Ring Conformation | Relative Population (%) | Interconversion Barrier (kcal/mol) |

| 1 | Equatorial | Chair-Chair | 95 | 10.5 |

| 2 | Axial | Chair-Chair | 5 | - |

Note: This table is illustrative and not based on published experimental or computational data for this compound.

Mechanistic Modeling of Chemical Reactions Involving this compound

Theoretical modeling can be used to elucidate the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational chemists can identify the reactants, products, intermediates, and transition states.

This approach allows for the step-by-step investigation of reaction pathways. For example, in a free-radical halogenation reaction, mechanistic modeling could be used to determine the relative stability of the different possible radical intermediates that can be formed by hydrogen abstraction from the decalin ring or the butyl chain. The calculated energies of the transition states leading to these intermediates would then allow for the prediction of the regioselectivity of the reaction.

Theoretical and computational chemistry provides powerful tools to investigate the structure, properties, and reactivity of molecules at an atomic level. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, we can extrapolate from theoretical investigations of related decalin and naphthalene (B1677914) alkylation reactions to understand the likely energetic landscapes and stereochemical preferences of this compound.

Transition State Analysis and Stereochemical Prediction

Computational methods, particularly density functional theory (DFT), are instrumental in mapping out reaction coordinates, identifying transition states, and predicting the stereochemical outcomes of chemical reactions. These approaches allow for the detailed examination of phenomena that are often difficult to observe experimentally.

The formation of this compound can be envisioned through several synthetic routes, with the Friedel-Crafts alkylation of decalin or the hydrogenation of butylnaphthalene being plausible pathways. Computational studies on analogous systems, such as the alkylation of naphthalene with decalin catalyzed by an ionic liquid, shed light on the mechanistic details that would govern the formation of this compound.

A likely pathway for the formation of this compound via alkylation of a decalin-like structure would involve the formation of a carbocation intermediate. The reaction mechanism would proceed through the following key steps:

Formation of the Electrophile: Activation of a butyl-containing reagent (e.g., 1-butene (B85601) or a butyl halide) by a Lewis acid catalyst to generate a butyl carbocation or a related electrophilic species.

Nucleophilic Attack: The decalin ring acts as a nucleophile, attacking the butyl carbocation. This step leads to the formation of a new carbon-carbon bond and a tertiary carbocation intermediate on the decalin ring.

Deprotonation: A base present in the reaction mixture abstracts a proton from the carbocation intermediate, regenerating the catalyst and yielding the final this compound product.

Transition state analysis for such a reaction would focus on the energy barriers associated with the nucleophilic attack and the subsequent deprotonation steps. The geometry of the transition state would reveal the concerted or stepwise nature of the bond-forming and bond-breaking processes. Computational studies on the metabolic activation of naphthalene have shown that the activation barrier for electrophilic addition can differ depending on the position of attack. nih.gov Similarly, the reaction of decalin with acetyl chloride, known as the Baddeley reaction, has been studied computationally, providing insights into the involvement of acylium ions and carbocation intermediates.

The relative energy of the transition states determines the regioselectivity and stereoselectivity of the reaction. For the alkylation of decalin, the attack of the butyl carbocation can occur at different positions, and the stability of the resulting carbocation intermediates will influence the product distribution. Tertiary carbocations are generally more stable than secondary ones, suggesting that the reaction would favor pathways that proceed through such intermediates.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a detailed computational study of the transition states in the butylation of decalin. The values are illustrative and based on general principles of carbocation stability and reaction kinetics.

| Reaction Step | Reactants | Transition State (TS) | Intermediate/Product | Calculated Activation Energy (kcal/mol) |

| Butyl Carbocation Formation | 1-Butene + H+ | [CH3CH2CH=CH2---H]+ | sec-Butyl Carbocation | ~15-20 |

| Nucleophilic Attack (axial) | Decalin + Butyl Carbocation | [Decalin---Butyl]+ (axial TS) | Decalin-Butyl Cation (axial) | ~10-15 |

| Nucleophilic Attack (equatorial) | Decalin + Butyl Carbocation | [Decalin---Butyl]+ (equatorial TS) | Decalin-Butyl Cation (equatorial) | ~8-12 |

| Deprotonation | Decalin-Butyl Cation | [Decalin-Butyl---Base]+ | This compound | ~2-5 |

Table 1: Illustrative Transition State Analysis for Decalin Butylation

The decalin ring system can exist as two diastereomers: cis-decalin and trans-decalin. The fusion of the two six-membered rings in cis-decalin results in a flexible, C2-symmetric structure, whereas trans-decalin is a more rigid, centrosymmetric molecule. The stereochemical outcome of reactions involving decalin is highly dependent on the starting material and the reaction conditions.

Computational chemistry can predict the stereochemical outcome of a reaction by calculating the relative energies of the possible stereoisomeric products and the transition states leading to them. In the case of this compound, several stereoisomers are possible, depending on the cis or trans fusion of the decalin rings and the axial or equatorial position of the butyl group at the C1 position.

Studies on the alkylation of naphthalene with decalin have shown that cis-decalin exhibits higher reactivity than trans-decalin. This can be attributed to the greater accessibility of the tertiary C-H bonds in the more flexible cis isomer. This suggests that reactions starting from a mixture of decalin isomers would likely favor the formation of products derived from cis-decalin.

Furthermore, the orientation of the incoming butyl group (axial vs. equatorial) is governed by steric and electronic factors. Generally, for a bulky substituent like a butyl group, the equatorial position is thermodynamically more stable due to reduced steric hindrance from the rest of the decalin ring. Computational models can quantify this energy difference.

The following table provides a hypothetical relative energy profile for the different stereoisomers of this compound, as would be predicted by computational methods. The energies are relative to the most stable isomer.

| Isomer | Decalin Fusion | Butyl Group Position | Predicted Relative Energy (kcal/mol) | Predicted Stability |

| 1 | trans | Equatorial | 0.0 | Most Stable |

| 2 | trans | Axial | 2.5 - 3.5 | Less Stable |

| 3 | cis | Equatorial-like | 0.8 - 1.5 | Moderately Stable |

| 4 | cis | Axial-like | 3.0 - 4.0 | Least Stable |

Table 2: Predicted Relative Stabilities of this compound Stereoisomers

These computational predictions are invaluable for understanding and guiding synthetic strategies toward a specific stereoisomer of this compound. By elucidating the energetic landscape of the reaction, theoretical studies can help in selecting catalysts and reaction conditions that favor the formation of the desired product.

Vii. Research Applications and Biomarker Studies of Alkyl Decahydronaphthalenes

Alkyl Decahydronaphthalenes as Petroleum Biomarkers

Biomarkers, or "molecular fossils," are organic compounds found in geological materials that can be traced back to a specific biological origin. Geochemists use these molecules to decipher information about the source, thermal history, and migration of petroleum. wikipedia.org Alkylated decahydronaphthalenes have emerged as potential biomarkers for these purposes. wikipedia.orgsupercriticalfluids.com

The presence and distribution of alkyl decahydronaphthalenes in crude oil and source rock extracts hold significant geochemical meaning. wikipedia.org These compounds are not typically found in living organisms in these forms but are the result of geological processes over millions of years. Their long alkyl substituent chains are thought to originate from bacterial transformation or as products of oil cracking events. wikipedia.orgsupercriticalfluids.com The analysis of crude oil and source rock samples using comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry (GC×GC/TOFMS) has led to the discovery of series of these compounds. wikipedia.orgsupercriticalfluids.com

In one study, researchers synthesized isomers of alkyl decalins, including 1-butyl-decahydronaphthalene, to validate their identity within petroleum samples. wikipedia.org The comparison of mass spectra and chromatographic retention times of the synthesized standards with the components found in the oil sample confirmed the presence of both 1-alkyl- and 2-alkyl-decahydronaphthalenes. wikipedia.org The identification of these specific isomers helps geologists and geochemists to establish correlations between different oil-source rocks and to understand hydrocarbon migration pathways. wikipedia.org

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Inferred Polarity |

|---|---|---|---|

| 1-Butyldecahydronaphthalene | 194 | 137, 95, 81, 67, 55 | Higher |

| 2-Butyldecahydronaphthalene | 194 | 137, 95, 81, 67, 55 | Lower |

Data sourced from Analyst (RSC Publishing).[ wikipedia.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGk83_6H8ju9qDOWN-WAgIuJ7oNbt_P1l44bXG546H4r0_bFzMRtqDopDDo74abL_2PzU7wFc7L_6fB4WUphX43PmWGebuyRcAKLvdPh7JMQzHdBDuCjdONoXCURbhPoyI%3D)]Alkyl-substituted aromatic hydrocarbons are well-established indicators of the thermal maturity of petroleum source rocks. core.ac.uk The distribution and relative abundance of different isomers of compounds like naphthalenes and phenanthrenes change predictably with increasing temperature over geological time. core.ac.uksintef.no By tracing the isomerization of biomarkers, the extent of thermal evolution can be determined. wikipedia.org

Alkyl decahydronaphthalenes contribute to this analysis. For instance, trans-isomers of decalin are generally more stable than cis-isomers. wikipedia.org In geological samples, the observed compounds are likely to be the more stable trans-1- and trans-2-alkyl decalins. wikipedia.org The relative ratios of these and other aromatic compounds can be used to create maturity parameters, which help assess whether a source rock has entered the "oil window" (the temperature range in which oil is generated). nih.gov While parameters based on more common compounds like methylphenanthrenes are widely used, the systematic profiling of alkyl decahydronaphthalenes provides another tool for understanding the thermal history and, consequently, the oil and gas potential of a sedimentary basin. wikipedia.orgcore.ac.uk

Role in Solvent Systems for Advanced Chemical Processes

The physical properties of decahydronaphthalene (B1670005), including its two isomeric forms (cis and trans), make it a useful solvent in specialized chemical applications. It is a colorless liquid with good solvating power for many nonpolar and moderately polar compounds. wikipedia.orgoup.com

Supercritical fluids, most commonly carbon dioxide (scCO₂), offer an environmentally benign alternative to traditional organic solvents in chemical processing. researchgate.netnih.gov A supercritical fluid has properties intermediate between a gas and a liquid, including high diffusivity and low viscosity, which can enhance reaction rates. researchgate.net In some processes, scCO₂ is used as the sole solvent, while in others it is used with a co-solvent to modify its properties. supercriticalfluids.comresearchgate.net

An important application that leverages this technology is the catalytic hydrogenation of naphthalene (B1677914) to decalin. researchgate.netmdpi.com In this process, supercritical CO₂ acts as the reaction medium, replacing conventional liquid organic solvents like n-heptane. researchgate.net Research has shown that conducting the hydrogenation of naphthalene in scCO₂ leads to higher conversion rates and enhanced selectivity for decalin at milder temperatures (e.g., 333 K) compared to reactions in traditional solvents. researchgate.net This improvement is attributed to the enhanced solubility and diffusivity of hydrogen in the supercritical medium. researchgate.net This technique is particularly effective for substrates like naphthalene which are solid at room temperature but soluble in scCO₂. researchgate.net

The reversible catalytic hydrogenation of naphthalene to decalin and the dehydrogenation of decalin back to naphthalene form a quintessential liquid organic hydrogen carrier (LOHC) system. elsevierpure.comschultzchem.com This pair is studied for its potential in storing and transporting hydrogen for applications like fuel cells. elsevierpure.comacs.org Decalin itself can act as a hydrogen-donor solvent in other reactions, such as during the thermal processing and upgrading of heavy crude oil. sciencemadness.org

The hydrogenation process is complex, typically proceeding from naphthalene to the intermediate tetrahydronaphthalene (tetralin), and then to the final product, decalin, which exists as cis and trans isomers. mdpi.com The choice of catalyst (e.g., supported rhodium, ruthenium, palladium, or nickel-molybdenum) and reaction conditions strongly influences the reaction rate and the selectivity towards a specific isomer. researchgate.netmdpi.com For example, in scCO₂, a charcoal-supported rhodium catalyst was found to be highly active for producing decalin, while a ruthenium catalyst showed the highest selectivity for the cis-decalin isomer. mdpi.com The study of reaction kinetics in decalin-based systems is crucial for optimizing processes like hydroprocessing of coal-derived liquids and producing high-quality transportation fuels. mdpi.comsciencemadness.org

Integration into Complex Molecular Scaffolds and Materials Science

The rigid, three-dimensional structure of the decahydronaphthalene ring system makes it an important building block, or scaffold, for constructing more complex molecules and for use in materials science.

The trans-decalin structure is a fundamental motif in many biologically important molecules, including steroids, where its conformational rigidity is essential for biological function. wikipedia.org Synthetic chemists have developed methods to create decalin-based derivatives with high stereoselectivity, which is crucial for medicinal chemistry and drug discovery. schultzchem.com For example, diastereoselective synthesis of spirocarbocycles based on a trans-decalin core has been achieved using photochemical reactions. schultzchem.com

Furthermore, decalin derivatives are used in the production of advanced materials. In the field of liquid crystals, trans-decalin-based liquid crystal materials are used in top-grade TFT displays. acs.org The inclusion of the decalin structure helps to widen the nematic phase temperature range and improve the response characteristics of the liquid crystal mixture. acs.org In another application, cis-decalin is used as a component in organic solvents for creating organic semiconductor layers, where its specific three-dimensional structure and steric hindrance can contribute to the stability of the semiconductor composition.

Decalin also serves as a critical solvent in the manufacturing of high-performance materials. It is a preferred solvent for dissolving ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE) in the gel-spinning process used to create high-strength, high-modulus fibers. Decalin's ability to dissolve UHMWPE at moderate temperatures is key to the process, allowing for the formation of a gel which is then spun into fibers. acs.org

Precursors in Natural Product Synthesis (Decalin derivatives as a broader class)

The decahydronaphthalene skeleton, often referred to as a decalin motif, is a fundamental structural component found in a vast array of natural products, particularly those derived from isoprenoids, such as sesquiterpenoids and diterpenoids, and polyketides. rsc.org This prevalence makes decalin derivatives crucial starting materials or key intermediates in the total synthesis of complex and biologically active molecules. The rigid, fused-ring system of decalin provides a stereochemically defined framework upon which chemists can build more intricate molecular architectures. rsc.orgwhiterose.ac.uk

The synthesis of natural products containing the decalin core is a significant area of research, demonstrating the versatility of this precursor. rsc.orgwhiterose.ac.uk For example, the total syntheses of several tetramic acid-bearing natural antibiotics, including vermisporin (B1142459) and PF1052/AB4015-A, have been achieved using a strategy that relies on the formation of a functionalized cis-decalin ring. nih.gov A key step in this process is often a diastereoselective intramolecular Diels-Alder (IMDA) reaction to construct the core bicyclic system. nih.govresearchgate.net

Furthermore, the decalin framework is a cornerstone in the synthesis of terpenoids and steroids. researchgate.netrsc.org The conformationally fixed nature of trans-decalin is a feature widely exploited in nature, forming the basis of the steroid skeleton which is vital for cellular signaling. wikipedia.org Synthetic chemists leverage this by using decalin-based precursors to access various terpenoid and steroid-like frameworks. researchgate.netnih.gov Research has demonstrated the ability to transform a single, enantiomerically pure decalin scaffold, obtained through biomimetic reactions, into a variety of structurally diverse terpenoid subunits for targeted natural product synthesis. rsc.org

Key strategic reactions are employed to construct the decalin core, which is then elaborated to the final natural product. These methods are chosen to control the stereochemistry of the multiple chiral centers embedded in the decalin ring. rsc.org

Table 1: Key Synthetic Strategies for Constructing Decalin-Based Natural Products

| Synthetic Strategy | Description | Examples of Natural Product Class |

| Intermolecular Diels-Alder Reaction | A [4+2] cycloaddition between a diene and a dienophile to form the initial six-membered ring, which is then converted to the decalin system. rsc.org | Sesquiterpenoids, Diterpenoids rsc.org |

| Intramolecular Diels-Alder (IMDA) Reaction | A powerful strategy where the diene and dienophile are part of the same molecule, leading to the efficient and often stereoselective formation of the fused bicyclic decalin system. rsc.orgnih.gov | Antibiotics (Vermisporin), Pyrone derivatives nih.govrsc.org |

| Cationic Polyene Cyclization | An acid-catalyzed cyclization of a linear polyene precursor that mimics the biosynthetic pathways of steroids and terpenoids to form the decalin rings. rsc.org | Terpenoids, Steroid-like frameworks researchgate.netrsc.org |

| Anionic/Nucleophilic Cyclizations (e.g., Robinson Annulation) | Sequential Michael addition and aldol (B89426) condensation reactions to build a second ring onto an existing cyclohexane (B81311) derivative, forming the decalin structure. rsc.org | Wieland-Miescher ketone (a key steroid building block) acs.org |

| Ring-Closing Metathesis (RCM) | A transition-metal catalyzed reaction that forms a carbon-carbon double bond to close a ring, used to form one of the rings in the decalin system. rsc.org | Various complex polycyclics rsc.org |

Contribution to Specialized Fuel Formulations

Decahydronaphthalene and its alkylated derivatives like this compound are significant components in the development of specialized and high-performance fuels. nih.gov Decahydronaphthalene itself is a natural component of petroleum and finds use in motor fuels and as a model compound for studying the properties of jet fuel. nih.govpsu.edu

The primary advantage of incorporating decalin structures into fuels is their high volumetric energy density and favorable combustion properties. High-density fuels are critical for volume-limited applications, such as hypersonic vehicles and certain naval and aviation contexts, as they allow for more energy to be stored in a given tank size. acs.orgjustia.com Research into renewable high-density fuels has successfully used multicyclic sesquiterpanes, which possess decalin-like saturated ring systems, as a primary blendstock. acs.orgacs.org When blended with synthetic paraffins, these sesquiterpanes produce diesel and jet fuel surrogates with high density and volumetric net heat of combustion (NHOC) that meet or exceed specifications for conventional fuels. acs.orgacs.org

For instance, a surrogate diesel fuel composed of 65% sesquiterpanes and 35% 5-methylundecane (B167939) (a synthetic paraffin) exhibited a density of 0.853 g/mL and a volumetric NHOC of 134.0 kBtu/gallon, values higher than conventional F-76 diesel. acs.orgacs.org By adjusting the blend ratio to 40% sesquiterpanes and 60% paraffin, a jet fuel surrogate was created with properties meeting the JP-5 specification, including a density of 0.806 g/mL and a kinematic viscosity of 8.3 mm²/s at -20 °C. acs.orgacs.org

The thermal stability of these compounds is also a critical factor. Studies on the thermal decomposition of decalin under near-critical and supercritical conditions, relevant to advanced engine environments, show that it primarily undergoes isomerization reactions. psu.edu The major liquid products from decalin decomposition under these high-pressure conditions include spiro nih.govresearchgate.netdecane, Z-butylcyclohexene, and 1-methylhydrindan, which differs from the cracking reactions that dominate at lower pressures. psu.edu This behavior is important for developing endothermic fuels for hypersonic vehicles, where the fuel absorbs heat to cool the airframe before combustion. justia.com A patent for such applications describes a fuel composition comprising 50% or more by volume of decahydronaphthalene isomers. justia.com

Table 2: Properties of High-Density Renewable Fuel Blends vs. Conventional Fuels

| Fuel Type | Composition | Density (g/mL) | Volumetric NHOC (kBtu/gallon) | Derived Cetane Number (DCN) |

| High-Density Diesel Surrogate | 65% Sesquiterpanes / 35% 5-Methylundecane | 0.853 | 134.0 | 45.7 |

| High-Density Jet Surrogate | 40% Sesquiterpanes / 60% 5-Methylundecane | 0.806 | 124.6 | 57.0 |

| Conventional F-76 Diesel | Petroleum-derived | ~0.85 | ~129.9 | 40-55 |

| Conventional JP-5 Jet Fuel | Petroleum-derived | ~0.81 | ~125.0 | >40 |

Data adapted from studies on high-density renewable fuels. acs.orgacs.org

Viii. Environmental Fate and Biotransformation Research of Decahydronaphthalene Derivatives

Degradation Pathways in Environmental Compartments

The transformation and degradation of a chemical in the environment are governed by a combination of biological and non-biological processes. For decahydronaphthalene (B1670005) derivatives, both microbial action and chemical reactions contribute to their environmental persistence.

Aerobic and Anaerobic Biodegradation Studies

Aerobic biodegradation is a significant pathway for the breakdown of many hydrocarbon compounds. Research has demonstrated that mixed bacterial cultures can aerobically transform decahydronaphthalene. nih.gov In these processes, the presence of a readily degradable n-alkane, such as decane, enhances the conversion. nih.gov Specific studies have identified four isolates of Rhodococcus spp. that are effective against decahydronaphthalene when n-decane is also present, although their ability to use decalin as a sole carbon source for sustained growth could not be confirmed. nih.gov This suggests a co-metabolic degradation mechanism. The primary oxidized products from this biotransformation are 2-decahydronaphthol and 2-decalone. nih.gov

The degradation of other alkylated cyclic hydrocarbons provides further insight. For instance, bacteria of the genus Alcanivorax have been shown to degrade long-chain n-alkylcyclohexanes and n-alkylbenzenes. nih.gov The typical degradation mechanism involves the initial oxidation of the terminal methyl group of the alkyl side chain to a carboxylic group, followed by classical β-oxidation. nih.gov This process shortens the alkyl chain, eventually leading to intermediates like cyclohexanecarboxylic acid, which can be further metabolized. nih.gov Similarly, stable microbial consortia enriched from activated sludge have demonstrated the ability to mineralize compounds with butyl chains, such as di-n-butyl phthalate, indicating that microbial systems capable of degrading butyl groups exist and can be applied to bioremediation. nih.gov

Photolytic and Chemical Degradation Processes

Non-biological degradation pathways are also crucial to the environmental fate of 1-butyl-decahydronaphthalene. As a saturated aliphatic hydrocarbon, decahydronaphthalene does not absorb UV light in the environmentally relevant spectrum and is therefore not expected to undergo direct photolysis. nih.gov However, indirect photolytic processes can occur. Studies on alkylated naphthalenes, which are aromatic precursors to decahydronaphthalene derivatives, show they undergo photodegradation in water under simulated sunlight. researchgate.netnih.gov This process follows pseudo-first-order kinetics and results in the formation of various oxygenated products, including alcohols, aldehydes, and ketones. researchgate.netnih.gov

Chemical degradation, particularly oxidation, is another relevant pathway. Decahydronaphthalene is known to oxidize in the presence of air, leading to the formation of unstable hydroperoxides. chemicalbook.com This process can be accelerated by heat and light and may occur spontaneously. chemicalbook.com Such reactions are significant as they represent a transformation of the parent compound into different chemical species with their own environmental behaviors.

Mobility and Distribution in Environmental Systems

The movement and partitioning of this compound in the environment are dictated by its physical and chemical properties, which influence its affinity for soil, water, and air.

Table 1: Computed Physicochemical Properties of this compound This table presents properties for this compound computed by computational models, as experimental data is limited.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₆ | PubChem nih.gov |

| Molecular Weight | 194.36 g/mol | PubChem nih.gov |

| XLogP3-AA (Octanol-Water Partition Coefficient) | 6.5 | PubChem nih.gov |

| Topological Polar Surface Area | 0 Ų | PubChem nih.gov |

Soil Adsorption and Leaching Characteristics

The mobility of organic compounds in soil is strongly related to their tendency to adsorb to soil particles. This process, known as sorption, is critical for predicting potential groundwater contamination. fera.co.uk The high calculated octanol-water partition coefficient (XLogP3-AA) of 6.5 for this compound suggests it is highly hydrophobic and will have a strong affinity for the organic fraction of soil. nih.gov

Studies on naphthalene (B1677914) and its derivatives confirm that soil organic matter is the primary factor controlling their sorption. nih.govfrontiersin.org Both the aliphatic and aromatic components of soil organic matter are important for the sorption of hydrophobic organic compounds. nih.gov The sorption capacity of soil for naphthalene derivatives has been shown to increase with higher organic carbon content. frontiersin.orgnih.gov Given its structure, this compound is expected to be strongly adsorbed by soils, particularly those rich in organic matter. mdpi.com This strong sorption would result in low mobility and a reduced potential for leaching into groundwater. fera.co.uk

Volatilization from Environmental Matrices

Volatilization is the process by which a substance evaporates from soil or water surfaces into the atmosphere. For decahydronaphthalene, solvent vapors are known to be heavier than air and may spread along floors or the ground. chemicalbook.comcarlroth.com While decahydronaphthalene itself is considered combustible with a tendency to form explosive vapor-air mixtures, its alkylated derivatives may have different properties. carlroth.com

The addition of a butyl group to the decahydronaphthalene structure increases its molecular weight significantly (from 138.25 g/mol for decalin to 194.36 g/mol for the 1-butyl derivative). nih.govnih.gov This increase generally leads to a lower vapor pressure and reduced volatility compared to the parent compound. Furthermore, the strong adsorption to soil particles, as suggested by its high hydrophobicity, would further limit its volatilization from soil matrices. fera.co.uk

Microbial Interactions and Bioremediation Potential

The biodegradation pathways discussed previously form the basis for potential bioremediation strategies for environments contaminated with decahydronaphthalene derivatives. The finding that Rhodococcus species can co-metabolize decahydronaphthalene in the presence of n-alkanes is particularly promising. nih.gov This suggests that bioaugmentation (adding specialized microbes) or biostimulation (adding nutrients or co-substrates like n-alkanes to stimulate native microbes) could be viable remediation techniques.

The ability of marine bacteria like Alcanivorax sp. to degrade long-chain n-alkylcycloalkanes further supports the potential for bioremediation in various environments, including marine ecosystems. nih.gov The degradation mechanisms often involve oxidation of the alkyl side chain, which is relevant for this compound. nih.gov The development of stable microbial consortia, which have been proven effective for mineralizing related compounds like di-n-butyl phthalate, represents a robust approach for treating waste streams containing such recalcitrant organic pollutants. nih.gov

Table 2: Summary of Environmental Fate Characteristics of Decahydronaphthalene Derivatives This table summarizes the expected environmental behavior of this compound based on data from decahydronaphthalene and other related compounds.

| Environmental Process | Expected Behavior of this compound | Rationale / Key Findings |

|---|---|---|

| Aerobic Biodegradation | Possible, likely via co-metabolism. | Rhodococcus spp. degrade decalin in the presence of n-alkanes. nih.gov Alkyl chains can be degraded via β-oxidation. nih.gov |

| Photodegradation | Low potential for direct photolysis; indirect photodegradation possible. | Saturated structure does not absorb UV light. nih.gov Alkylated aromatics form oxygenated products via indirect photolysis. researchgate.netnih.gov |

| Chemical Degradation | Susceptible to oxidation to form hydroperoxides. | Decahydronaphthalene readily oxidizes in air. chemicalbook.com |

| Soil Mobility / Leaching | Low mobility, low leaching potential. | High hydrophobicity (XLogP3-AA = 6.5) nih.gov leads to strong sorption to soil organic matter. nih.govfrontiersin.org |

| Volatilization | Low potential from soil and water. | High molecular weight and strong soil sorption reduce volatility compared to decalin. nih.govfera.co.uk |

| Bioremediation Potential | High, particularly through co-metabolism. | Co-metabolism with alkanes is effective. nih.gov Microbial consortia can be developed for degradation. nih.gov |

Identification of Microorganisms Involved in Biotransformation

The biodegradation of decahydronaphthalene (also known as decalin) and its alkylated derivatives is primarily a microbial process. While these compounds are generally resistant to degradation, several bacterial species have been identified that can transform them, often through co-metabolism. Co-metabolism is a process where microbes, while growing on a primary energy source, produce enzymes that can fortuitously break down other complex compounds like decahydronaphthalene.

Research has shown that bacterial communities, rather than single strains, are often more effective at degrading these compounds. nih.gov For instance, a stable bacterial community composed of two Pseudomonas strains (D1 and D2) was capable of degrading both cis- and trans-decalin, but only in the presence of n-decane as a growth-supporting substrate. nih.gov This highlights the synergistic interactions within microbial consortia.

Key microorganisms capable of transforming decahydronaphthalene derivatives belong to genera known for their metabolic versatility in degrading hydrocarbons.

Key Microbial Genera in Decahydronaphthalene Biotransformation:

Rhodococcus : Strains of Rhodococcus have been shown to aerobically transform decalin. nih.gov In one study, four Rhodococcus spp. isolates were active against decalin when n-decane was provided as a primary carbon source. nih.gov The transformation products were identified as 2-decahydronaphthol and 2-decalone, indicating an initial oxidation step. nih.gov

Pseudomonas : Various species of this genus are well-documented degraders of aromatic and aliphatic hydrocarbons. nih.govfrontiersin.org A consortium of Pseudomonas strains D1 and D2 successfully degraded decalin co-metabolically with n-decane. nih.gov

Bacillus : Species such as Bacillus licheniformis and Bacillus sonorensis have been identified as potential candidates for remediating hydrocarbon-contaminated sites. researchgate.net

Other Genera : A wide array of bacteria, including Arthrobacter, Burkholderia, Comamonas, Marinobacter, Mycobacterium, and Sphingomonas, have been reported to degrade various complex hydrocarbons and could play a role in the breakdown of decahydronaphthalene derivatives. frontiersin.orgnih.gov

The initial step in the aerobic bacterial degradation of cyclic alkanes like decalin typically involves the introduction of oxygen into the molecule by monooxygenase enzymes. This leads to the formation of alcohols (like decahydronaphthol) and subsequently ketones (decalone), which can then undergo ring cleavage to form metabolites that enter central metabolic pathways. nih.govnih.gov

Table 1: Microorganisms Involved in the Biotransformation of Decahydronaphthalene and its Derivatives

| Microbial Genus/Species | Substrate(s) | Key Findings | Citation |

|---|---|---|---|

| Rhodococcus spp. | Decalin (Decahydronaphthalene) | Transformed decalin co-metabolically with n-decane. Produced 2-decahydronaphthol and 2-decalone. | nih.gov |

| Pseudomonas strains D1 & D2 | cis- and trans-Decalin | Degraded decalin in a bacterial community, requiring n-decane as a co-substrate. | nih.gov |

| Pseudomonas putida | Methylnaphthalenes | Pathway for 1- and 2-methylnaphthalene (B46627) degradation has been well-elucidated. | frontiersin.org |

| Bacillus licheniformis, Bacillus sonorensis | Naphthalene | Strains showed potential to remediate naphthalene contamination. | researchgate.net |

Bioremediation Strategies for Hydrocarbon-Contaminated Environments

Bioremediation leverages the metabolic capabilities of microorganisms to clean up contaminated environments. nih.gov For sites contaminated with decahydronaphthalene derivatives and other recalcitrant hydrocarbons, several strategies can be employed to enhance microbial degradation. These strategies can be broadly categorized as in situ (treatment at the site) or ex situ (removal of contaminated material for treatment). krakensense.com

In Situ Bioremediation Techniques:

Bioventing : This technique enhances the activity of indigenous microbes by supplying oxygen to the contaminated unsaturated soil zone. nih.govkrakensense.com For aerobic degradation of compounds like this compound, a sufficient oxygen supply is crucial for the initial enzymatic attack.

Biosparging : Similar to bioventing, biosparging involves injecting air or oxygen below the water table into the saturated zone to stimulate aerobic biodegradation. krakensense.com

Bioaugmentation : This strategy involves introducing specific, pre-selected microbial strains or consortia known for their ability to degrade the target contaminants into the environment. krakensense.com This can be particularly useful if the indigenous microbial population lacks the necessary degradative capabilities.

Biostimulation : This is one of the most common approaches, where the environment is amended with nutrients (like nitrogen and phosphorus), electron acceptors (like oxygen), or other growth-limiting substances to stimulate the existing native microbial population. researchgate.netmdpi.com The co-metabolic requirement for an alkane substrate in many decalin degradation studies is a form of biostimulation. nih.govnih.gov

Ex Situ Bioremediation Techniques:

Landfarming : Contaminated soil is excavated and spread over a prepared surface. It is periodically tilled to improve aeration, and nutrients may be added to enhance microbial activity. krakensense.com

Biopiles : This is a hybrid of landfarming and composting. Contaminated soil is piled up, and aeration is provided through a network of pipes (B44673), often with nutrient and moisture addition to create an optimal environment for biodegradation. krakensense.com

Bioreactors : For liquid waste or slurries, bioreactors provide a controlled environment where parameters such as pH, temperature, oxygen, and nutrient levels can be optimized to maximize the degradation rate by microorganisms. krakensense.com

The choice of a specific bioremediation strategy depends on various factors, including the type and concentration of contaminants, the geological and hydrological conditions of the site, and cost-effectiveness. nih.gov For complex, recalcitrant hydrocarbons like this compound, a combined approach, such as biostimulation coupled with bioaugmentation in a bioventing system, may be required for effective cleanup. elsevier.com

Table 2: Bioremediation Strategies for Hydrocarbon Contamination

| Strategy | Type | Description | Applicability to Decahydronaphthalene Derivatives |

|---|---|---|---|

| Bioventing | In situ | Oxygen is supplied to unsaturated soil to stimulate indigenous aerobic bacteria. | High, as aerobic degradation is a key pathway. |

| Biosparging | In situ | Oxygen is injected into the saturated zone (groundwater) to enhance microbial activity. | High, for contamination below the water table. |

| Bioaugmentation | In situ/Ex situ | Specific pollutant-degrading microbes (e.g., Rhodococcus, Pseudomonas) are added to the site. | Moderate to High, especially if native degraders are insufficient. |

| Biostimulation | In situ/Ex situ | Nutrients (N, P) and/or co-substrates (e.g., n-alkanes) are added to stimulate native microbes. | High, as co-metabolism appears crucial for degradation. |

| Landfarming | Ex situ | Contaminated soil is excavated, spread, and tilled to enhance aeration and degradation. | Moderate, suitable for accessible surface contamination. |

| Biopiles | Ex situ | Contaminated soil is piled and aerated through pipes to optimize microbial activity. | Moderate to High, offers better control than landfarming. |

Q & A

Q. What are the recommended synthetic routes for 1-butyl-decahydronaphthalene, and how can purity be optimized?

Answer: